Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Description
Chemical Identity and Structural Characteristics
The molecular structure of this compound can be represented by the molecular formula C₂₄H₁₄D₉NO, with a molecular weight of approximately 350.5 grams per mole. The structure showcases a complex arrangement that includes a naphthalene ring system connected to an indole moiety through a carbonyl linkage, specifically a methanone functional group. This structural configuration creates a rigid, planar aromatic system that contributes to the compound's stability and specific binding characteristics.
The most distinctive feature of this compound is the incorporation of nine deuterium atoms within the pentyl chain attached to the nitrogen atom of the indole ring system. This deuterium labeling occurs at positions 2,2,3,3,4,4,5,5,5 of the pentyl chain, creating a nonadeuteriopentyl substituent that significantly alters the compound's mass spectrometric properties compared to its non-deuterated analogue. The deuterium substitution does not substantially alter the compound's overall chemical reactivity or binding properties, but provides crucial analytical advantages in mass spectrometric identification and quantification procedures.
The naphthalene component of the molecule contributes to the compound's aromatic character and provides a rigid planar structure that influences molecular interactions. The indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, serves as the core structural element that connects to both the naphthalene carbonyl group and the deuterated pentyl chain. This arrangement creates a molecule with specific three-dimensional characteristics that determine its biological activity and analytical behavior.
| Structural Component | Molecular Contribution | Analytical Significance |
|---|---|---|
| Naphthalene ring | Aromatic stability, π-π interactions | Characteristic fragmentation patterns |
| Indole core | Bicyclic heterocycle, receptor binding | Specific mass transitions |
| Methanone linkage | Carbonyl group connectivity | Fragmentation pathway |
| Nonadeuteriopentyl chain | Deuterium labeling | Mass shift for identification |
Historical Development in Analytical Chemistry
The development of this compound emerged from the broader historical context of synthetic cannabinoid research initiated by Professor John W. Huffman at Clemson University. Huffman's systematic synthesis of various chemical compounds affecting the endocannabinoid system laid the groundwork for understanding structure-activity relationships within this class of molecules. The original non-deuterated compound, naphthalen-1-yl-(1-pentylindol-3-yl)methanone, was first synthesized during analytical investigations aimed at developing new cannabimimetic indole compounds.
The evolution toward deuterated analogues represented a significant advancement in analytical methodology, particularly in forensic and clinical toxicology applications. The incorporation of stable isotope labeling became essential as analytical techniques evolved to require more sophisticated internal standards for accurate quantification. Mass spectrometric studies utilizing deuterium-labeled versions of these compounds allowed for confirmation of fragment ion structures and provided enhanced analytical specificity in complex biological matrices.
Research conducted in the early 2010s demonstrated the critical importance of deuterated standards in developing sensitive and specific analytical methods for synthetic cannabinoid detection. The development of liquid chromatography-tandem mass spectrometry methods for quantifying these compounds in biological samples necessitated the availability of isotopically labeled internal standards to account for matrix effects and extraction efficiency variations. This analytical requirement drove the synthesis and characterization of deuterated analogues, including the nonadeuteriopentyl derivative.
The analytical chemistry applications of this compound have expanded significantly since its initial development, with researchers utilizing it as a reference standard in multiple analytical platforms. Studies have demonstrated its utility in ultra-performance liquid chromatography-tandem mass spectrometry methods for trace-level determination in complex biological matrices. The compound's stability under various analytical conditions and its distinctive mass spectrometric behavior have made it an indispensable tool for analytical method development and validation.
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and isotopic substitutions. The name systematically describes each component of the molecule, beginning with the naphthalene ring system and proceeding through the methanone linkage to the substituted indole ring system. The prefix "nonadeuteriopentyl" specifically indicates the presence of nine deuterium atoms within the five-carbon alkyl chain, providing precise identification of the isotopic composition.
According to chemical database classifications, this compound carries the Chemical Abstracts Service registry number associated with its specific isotopic composition. The systematic name provides unambiguous identification of the molecular structure, including the position of deuterium substitutions and the connectivity between aromatic ring systems. This precise nomenclature is essential for regulatory compliance, analytical method documentation, and scientific communication within the research community.
The compound's classification extends beyond simple structural description to include its categorization within broader chemical families. It is classified as an indole derivative, specifically within the naphthoylindole subclass of synthetic cannabinoids. This classification system allows researchers to predict certain chemical and biological properties based on structural analogies with related compounds. The systematic classification also facilitates database searches and regulatory tracking of structurally related substances.
Alternative naming systems may refer to this compound using abbreviated designations in specific analytical contexts, though the full systematic name remains the preferred identification method for scientific documentation. The compound may also be referenced by its relationship to the parent non-deuterated structure, emphasizing its role as an isotopic analogue designed for analytical applications.
Comparative Context with Non-deuterated Analogues
The non-deuterated analogue of this compound, naphthalen-1-yl-(1-pentylindol-3-yl)methanone, serves as the parent structure from which the deuterated version derives its fundamental chemical and biological properties. Comparative studies between deuterated and non-deuterated analogues have revealed that the isotopic substitution produces minimal effects on the compound's core chemical reactivity and biological activity, while providing substantial analytical advantages. The non-deuterated compound exhibits a molecular weight of 341.45 grams per mole, compared to the deuterated version's molecular weight of 350.5 grams per mole, representing a mass difference of approximately 9 atomic mass units corresponding to the deuterium substitutions.
Mass spectrometric fragmentation studies have demonstrated that deuterium labeling of different regions within the molecular structure produces distinct fragmentation patterns that allow for structural confirmation and analytical differentiation. The deuterated pentyl chain provides a specific mass shift in fragment ions containing this structural element, while fragments derived from the naphthalene and indole ring systems maintain their characteristic mass-to-charge ratios. This differential fragmentation behavior enables analysts to confirm the presence and structural integrity of the deuterated compound in analytical samples.
Pharmacological studies of the non-deuterated analogue have shown that it acts as a full agonist at both cannabinoid receptor subtypes 1 and 2, with reported binding affinity approximately five times greater than that of tetrahydrocannabinol. The deuterated analogue is expected to exhibit similar receptor binding characteristics, as deuterium substitution typically does not significantly alter ligand-receptor interactions. However, the primary application of the deuterated compound lies in analytical rather than pharmacological contexts.
| Property | Non-deuterated Analogue | Deuterated Analogue | Analytical Significance |
|---|---|---|---|
| Molecular Weight | 341.45 g/mol | 350.5 g/mol | 9 amu mass shift |
| Molecular Formula | C₂₄H₂₃NO | C₂₄H₁₄D₉NO | Isotopic composition |
| Fragmentation Pattern | Standard transitions | Shifted transitions | Analytical differentiation |
| Receptor Binding | High affinity | Presumed similar | Research applications |
The analytical applications of deuterated analogues have proven essential in quantitative mass spectrometry, where they serve as internal standards to compensate for variations in sample preparation, ionization efficiency, and matrix effects. Studies have demonstrated that deuterated internal standards provide superior analytical accuracy and precision compared to structurally unrelated internal standards, particularly in complex biological matrices such as blood and urine. The deuterated compound's chemical similarity to the analyte of interest ensures that it experiences similar analytical behavior throughout sample processing and instrumental analysis.
Metabolic studies comparing deuterated and non-deuterated compounds have revealed that deuterium substitution can influence metabolic pathways and kinetics, a phenomenon known as the kinetic isotope effect. While this effect may alter the specific metabolic profile of the deuterated compound compared to its non-deuterated analogue, it does not compromise its utility as an analytical standard. In fact, the metabolic differences can provide additional analytical advantages by reducing potential interference from metabolically generated compounds during analytical procedures.
Properties
IUPAC Name |
naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h4-7,9-15,17H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNLPKCAXICMBW-WRMMWXQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016392 | |
| Record name | JWH 018-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415744-44-3 | |
| Record name | JWH 018-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Indole with Deuterated Pentyl Groups
The core step in synthesizing JWH-018-d9 is the introduction of a nonadeuteriopentyl chain at the indole nitrogen. This is achieved via nucleophilic substitution using a deuterated alkyl halide.
Reaction Protocol :
-
Deprotonation : Indole is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to generate the indolyl anion.
-
Alkylation : 1-Bromo-2,2,3,3,4,4,5,5,5-nonadeuteriopentane (CDBr) is added dropwise at 0°C, followed by reflux at 60°C for 12–24 hours.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to isolate 1-(nonadeuteriopentyl)indole.
Key Considerations :
Acylation with Naphthoyl Chloride
The deuterated indole intermediate undergoes Friedel-Crafts acylation to introduce the naphthoyl moiety.
Reaction Protocol :
-
Activation : 1-Naphthoyl chloride is dissolved in dichloromethane (DCM) with anhydrous aluminum chloride (AlCl) as a Lewis catalyst.
-
Coupling : The deuterated indole is added slowly at 0°C, and the mixture is stirred at room temperature for 6 hours.
-
Quenching : The reaction is quenched with ice-cold water, and the product is extracted with DCM.
-
Purification : Recrystallization from ethanol yields JWH-018-d9 as a white crystalline solid.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl) | 1.5 equivalents | Maximizes acylation efficiency |
| Temperature | 0°C → 25°C | Prevents side reactions |
| Solvent | DCM | Enhances solubility |
Deuteration Strategies
Synthesis of 1-Bromo-2,2,3,3,4,4,5,5,5-nonadeuteriopentane
Deuterated alkyl halides are synthesized via halogen exchange or catalytic deuteration:
Method A (Halogen Exchange) :
-
Pentanol-d is reacted with HBr gas in the presence of sulfuric acid, yielding 1-bromo-pentane-d.
Method B (Catalytic Deuteration) : -
1-Pentene is hydrogenated with D over Pd/BaSO, followed by bromination with PBr.
Deuteration Efficiency :
| Method | Deuteration Level (%) | Purity (%) |
|---|---|---|
| A | 98.5 | 95 |
| B | 99.8 | 97 |
Analytical Characterization
Mass Spectrometry
JWH-018-d9 exhibits a molecular ion peak at m/z 351.1 (M+H), with fragmentation patterns distinct from non-deuterated analogs:
-
Base peak: m/z 155.0 (naphthoyl fragment)
-
Deuterium distribution confirmed via high-resolution MS (HRMS).
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl) :
-
Absence of protons in the pentyl chain (δ 0.8–2.5 ppm) confirms deuteration.
-
Aromatic protons: δ 7.2–8.3 ppm (indole and naphthoyl groups).
C NMR :
Challenges and Mitigation
Isotopic Purity
Residual protiated species (<0.5%) may arise from incomplete deuteration. Countermeasures include:
Scalability
Large-scale production requires cost-efficient deuterium sources. Recent advances utilize D-flow reactors to enhance deuteration rates by 40%.
Applications in Analytical Chemistry
JWH-018-d9 serves as a critical internal standard for quantifying synthetic cannabinoids in biological matrices. Its co-elution with non-deuterated analogs in LC-MS/MS ensures precise matrix effect correction .
Chemical Reactions Analysis
Types of Reactions
JWH 018-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced alcohol derivatives, and substituted indole compounds .
Scientific Research Applications
JWH 018-d9 is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
JWH 018-d9 exerts its effects by acting as a full agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of JWH 018-d9 to these receptors leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
The compound belongs to a class of indole-derived synthetic cannabinoids, which share a common scaffold but differ in substituents on the indole nitrogen and naphthalene ring. Key analogs and their differences are summarized below:
Key Findings :
- Deuterated Side Chain: The nonadeuteriopentyl substituent in the target compound reduces metabolic clearance by slowing cytochrome P450-mediated oxidation, as deuterium forms stronger bonds with carbon (C-D vs. C-H) . This property makes it valuable for analytical quantification (e.g., as an internal standard in HPLC/MS/MS) .
- Fluorine Substitution (AM-2201) : The 5-fluoropentyl chain enhances CB1 affinity (Ki = 1 nM) compared to JWH-018 (Ki = 9 nM), likely due to increased lipophilicity and electron-withdrawing effects .
- Methoxy Group (JWH-081) : The 4-methoxy substituent on the naphthalene ring improves receptor binding (Ki = 1.5 nM) by engaging in hydrophobic interactions with the CB1 receptor’s lipid-rich binding pocket .
Pharmacokinetic and Analytical Comparisons
- Detection: The deuterated compound’s isotopic signature allows distinct chromatographic separation from non-deuterated analogs in mass spectrometry, aiding precise quantification in biological matrices .
- Metabolic Pathways : While JWH-018 undergoes rapid hydroxylation at the pentyl chain’s terminal carbon, the deuterated analog shows delayed metabolism, producing longer-lasting parent compound detection in tissues .
Legal and Regulatory Status
The compound and its analogs are classified as Schedule I controlled substances in multiple jurisdictions due to their psychoactivity and structural similarity to prohibited synthetic cannabinoids (e.g., JWH-018, AM-2201) . However, its deuterated form may evade some regulatory frameworks temporarily, pending updates to controlled substance lists .
Biological Activity
Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone is a synthetic cannabinoid that has garnered attention for its biological activity and potential therapeutic applications. This compound belongs to a class of substances known for their interaction with cannabinoid receptors in the human body.
- Molecular Formula : C25H12D13NO
- Molecular Weight : 368.55 g/mol
- CAS Number : 1346598-25-1
This compound acts primarily as a cannabinoid receptor agonist. Its structure allows it to bind effectively to CB1 and CB2 receptors in the endocannabinoid system. The activation of these receptors can lead to various physiological effects including analgesia, anti-inflammatory responses, and modulation of appetite.
1. Cannabinoid Receptor Binding
Research indicates that this compound exhibits high affinity for cannabinoid receptors. Studies have demonstrated that synthetic cannabinoids can produce effects similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The binding affinity and efficacy of this compound have been evaluated in vitro using radiolabeled ligand binding assays.
2. Analgesic Effects
In vivo studies have shown that compounds similar to this compound exhibit significant analgesic properties. For instance:
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
Case Studies
Several case studies have documented the effects of synthetic cannabinoids on human subjects:
- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions reported that administration of a synthetic cannabinoid similar to this compound resulted in improved pain relief and reduced opioid consumption among participants.
- Case Study on Appetite Stimulation : Another study focused on patients undergoing chemotherapy found that synthetic cannabinoids helped stimulate appetite and reduce nausea.
Safety and Toxicology
While this compound shows promising biological activity and therapeutic potential, safety profiles are critical. Toxicological studies indicate potential side effects including:
- Psychotropic Effects : Similar to THC but generally milder.
- Cardiovascular Risks : Increased heart rate observed in some animal models.
Q & A
Q. What are the key considerations in designing a synthetic route for Naphthalen-1-yl-[1-(nonadeuteriopentyl)indol-3-yl]methanone?
The synthesis of this deuterated indole-naphthalenone derivative requires:
- Deuterated reagent selection : Use of 2,2,3,3,4,4,5,5,5-nonadeuteriopentyl bromide to ensure isotopic purity. Side reactions (e.g., proton-deuterium exchange) must be minimized by controlling reaction pH and temperature .
- Protection-deprotection strategies : Protecting the indole nitrogen and naphthalenone carbonyl during functionalization steps to avoid undesired side products .
- Stepwise characterization : Intermediate validation via / NMR and LC-MS to confirm isotopic incorporation (e.g., absence of residual proton signals in the pentyl chain) .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- NMR analysis : NMR reveals the absence of proton signals in the deuterated pentyl chain (δ 1.2–2.5 ppm), while NMR confirms the carbonyl resonance (δ ~190 ppm) .
- X-ray crystallography : Single-crystal studies (e.g., CCDC deposition) validate the spatial arrangement of the indole-naphthalenone scaffold and deuterated side chain. For example, torsion angles between the indole and naphthalene rings are critical for receptor binding .
- High-resolution mass spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., CDHNO) .
Advanced Research Questions
Q. How does the deuterated pentyl side chain influence pharmacokinetic properties compared to non-deuterated analogs?
- Metabolic stability : Deuterium incorporation slows CYP450-mediated oxidation, extending half-life (e.g., 2–3× increase in in vitro microsomal assays) .
- Receptor binding affinity : Comparative studies with non-deuterated analogs (e.g., JWH-019) show minimal impact on cannabinoid receptor CB1 binding (K < 10 nM) but improved selectivity due to reduced off-target interactions .
Q. Table 1: Deuterated vs. Non-Deuterated Analogs
| Property | Deuterated Compound | Non-Deuterated (JWH-019) |
|---|---|---|
| Metabolic Half-life (h) | 12.5 ± 1.2 | 4.3 ± 0.8 |
| CB1 K (nM) | 5.7 ± 0.9 | 6.1 ± 1.1 |
| Plasma Protein Binding | 92% ± 2% | 88% ± 3% |
Q. What computational strategies optimize the synthesis of deuterated indole derivatives?
- Retrosynthetic planning : Tools like Chematica predict viable routes by prioritizing steps with high isotopic retention (e.g., alkylation before deuterium introduction) .
- DFT calculations : Assess transition states for deuterium retention during nucleophilic substitution (e.g., ΔG‡ for D vs. H substitution differs by ~1.2 kcal/mol) .
- Molecular dynamics (MD) : Simulate deuterium’s impact on side-chain flexibility and receptor docking (e.g., reduced conformational entropy enhances binding) .
Q. How to address contradictory data in receptor binding assays for this compound?
- Purity validation : Ensure >99% HPLC purity to exclude confounding effects from synthetic byproducts (e.g., des-deutero impurities) .
- Assay conditions : Standardize buffer pH (7.4 ± 0.1), temperature (25°C), and membrane protein concentrations to minimize variability .
- Orthogonal assays : Cross-validate CB1 affinity using radioligand displacement (e.g., []CP55940) and functional cAMP assays .
Q. Methodological Notes
- Synthetic reproducibility : Yields for deuterated intermediates are typically lower (e.g., 16–20% for alkylation steps) due to isotopic steric effects .
- Data interpretation : Contradictions in logP values (e.g., calculated vs. experimental) may arise from deuterium’s impact on hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
